molecular formula C5HCl3N2O2 B1632398 2,4,6-Trichloropyrimidine-5-carboxylic acid CAS No. 93416-51-4

2,4,6-Trichloropyrimidine-5-carboxylic acid

Cat. No.: B1632398
CAS No.: 93416-51-4
M. Wt: 227.43 g/mol
InChI Key: WYOSARQXNFQQIG-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidine-5-carboxylic acid (TCPy) is an organic compound that belongs to the class of pyrimidines. It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,4,6-Trichloropyrimidine involves the reaction of barbituric acid with phosphorus oxychloride (POCl3) in the presence or absence of a catalyst . This process is associated with some disadvantages, such as the aqueous work-up of the reaction mixture containing 2,4,6-trichloropyrimidine, which is problematic for safety reasons and generally requires repeated extraction of the aqueous phase .


Molecular Structure Analysis

The molecular formula of this compound is C5HCl3N2O2. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at around 20 °C produces 4,5,6-trichloropyrimidine-2-carboxamide . This new compound was fully characterized by IR, MALDI-TOF, NMR, and elemental analysis .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 227.43 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

2,4,6-Trichloropyrimidine-5-carboxylic acid and its derivatives have been explored for their synthesis and structural characterization in various scientific studies. For instance, Allouchi et al. (2003) synthesized derivatives of trichloropyrimidine, which demonstrated in vitro antibacterial activity against human bacterial flora. The structural characterization of these compounds was performed using spectroscopy and X-ray structure determination, highlighting the detailed molecular structure and interactions within the crystal form of the compounds (Allouchi et al., 2003).

Cocrystal Formation and Hydrogen Bonding

The formation of cocrystals involving this compound derivatives has been a subject of interest. Rajam et al. (2018) described the preparation and characterization of ten cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. The study provided insight into the hydrogen bonding patterns and molecular arrangements in the cocrystals, which are crucial for understanding the chemical and physical properties of these compounds (Rajam et al., 2018).

Synthesis Techniques and Compound Stability

Exploring the synthesis techniques and stability of this compound derivatives has been crucial in understanding their potential applications. Kalogirou and Koutentis (2021) reported the synthesis of 4,5,6-trichloropyrimidine-2-carboxamide, discussing the reaction conditions, yields, and characterization methods, which provide valuable insights into the chemical behavior and stability of such compounds (Kalogirou & Koutentis, 2021).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of pyrimidine derivatives, including those of this compound, have been a focus of research due to their potential therapeutic applications. Goudgaon and Sheshikant (2013) synthesized C5/C6 substituted pyrimidine derivatives and evaluated their antimicrobial activities, providing valuable data on the bioactivity of these compounds (Goudgaon & Sheshikant, 2013).

Safety and Hazards

While specific safety data for 2,4,6-Trichloropyrimidine-5-carboxylic acid was not found, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up area .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichloropyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can modulate metabolic pathways, leading to changes in the levels of key metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to changes in the availability of nucleotides for DNA and RNA synthesis. This compound’s impact on metabolic pathways highlights its potential as a tool for studying cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. It can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in certain cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and effectiveness .

Properties

IUPAC Name

2,4,6-trichloropyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOSARQXNFQQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602251
Record name 2,4,6-Trichloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93416-51-4
Record name 2,4,6-Trichloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trichloropyrimidine-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (23.42 mL, 164 mmol) in THF (200 mL) was slowly added butyllithium (100 mL, 160 mmol) at −78° C. The mixture was stirred at −78° C. for 15 min. To this mixture was slowly added a solution of 2,4,6-trichloropyrimidine (20.06 g, 109 mmol) in THF (50 mL) at −78° C. The mixture was stirred for 1 h. Dry ice was added and the mixture was stirred at RT for 1 h. To the mixture was added 1N HCl, which was subsequently extracted with EtOAc. The organic layers were basified with aqueous NaHCO3, and washed with EtOAc. The aqueous layer was then acidified with 1N HCl, and extracted with EtOAc. The organic layers were washed with 1N HCl, water, and brine, were dried over anhydrous MgSO4, and then filtered. The filtrate was concentrated under reduced pressure. The residue was washed with hexane to give the desired product as a pale brown solid (12.28 g, 49%). 1H NMR (500 MHz, CDCl3) δ ppm 7.65 (br s, 1H).
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Yield
49%

Synthesis routes and methods II

Procedure details

A mixture of diisopropylamine 2.54 g, a 1.6M solution of n-butyl lithium in hexane 15.7 ml and tetrahydrofuran 100 ml is stirred for 30 minutes on a dry ice-acetone bath. Thereto is added 2,4,6-trichloropyrimidine 2.00 g in tetrahydrofuran 8 ml over a period of 30 minutes, followed by further one hour agitation. The reaction mixture is poured into dry ice, and the mixture is stirred for a hour at room temperature. The reaction mixture is made acidic with 10% hydrochloric acid 20 ml, diluted with an aqueous saturated sodium chloride solution and extracted with ethyl acetate. The organic layer is washed, dried and concentrated in vacuo. The solvent is removed by azeotrope with chloroform and the resulting hemisolid is triturated with hexane to give 5-carboxy-2,4,6-trichloropyrimidine as a crystalline powder, 1.51 g. mp 150-153° C.
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Synthesis routes and methods III

Procedure details

A solution of 12.35 parts of trichloropyrimidine-5-carbonyl chloride in 200 parts by volume of acetone is stirred into a suspension of 12.12 parts of γ-(β-sulfatoethylsulfonyl)-propylamine in 250 parts by volume of acetone at 0° C. The reaction is carried out at 5° to 10° C., while maintaining a pH of 6.5 by means of 15% strength aqueous sodium carbonate solution. The trichloro-pyrimidine-5-carboxylic acid compound thus obtained of the formula ##STR25## is isolated by evaporation of the solution under reduced pressure. The compound is a solid substance; it is characterized by the following 13C-NMR spectroscopy values in hexadeutero-dimethyl sulfoxide: δ (in ppm)=21.7; 37.9; 51.2; 52.3; 60.0; 129.4; 157.5; 159.4; 160.6 compared with tetramethylsilane as the internal standard.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4,6-Trichloropyrimidine-5-carboxylic acid
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Reactant of Route 3
2,4,6-Trichloropyrimidine-5-carboxylic acid
Reactant of Route 4
2,4,6-Trichloropyrimidine-5-carboxylic acid
Reactant of Route 5
2,4,6-Trichloropyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,4,6-Trichloropyrimidine-5-carboxylic acid

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